4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(morpholin-4-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyridazinyl group, and a pyrazolopyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the formylation of dihydroapiol derivatives, followed by oxidative rearrangement to obtain the desired benzodioxole structure . The reaction conditions often include the use of reagents such as SnCl4 in dry CH2Cl2 at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde intermediates to quinones.
Reduction: Potential reduction of nitro groups to amines.
Substitution: Halogenation and subsequent substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger reagents, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like N-bromosuccinimide (NBS) .
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind to specific sites on target proteins, disrupting their normal function and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N6O6 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-(6-morpholin-4-ylpyridazin-3-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H26N6O6/c1-13-20-14(15-10-16(32-2)22-23(21(15)33-3)36-12-35-22)11-19(31)25-24(20)30(28-13)18-5-4-17(26-27-18)29-6-8-34-9-7-29/h4-5,10,14H,6-9,11-12H2,1-3H3,(H,25,31) |
InChI Key |
IVRGQBJKLZLESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC)C5=NN=C(C=C5)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.